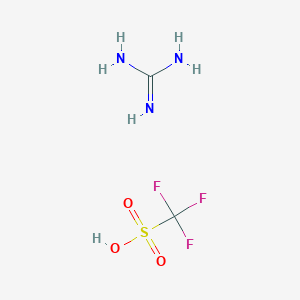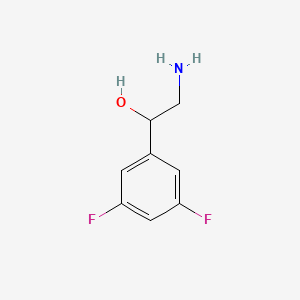
Chitosan Trimer
Vue d'ensemble
Description
Chitosan Trimer is a low molecular weight oligosaccharide derived from chitosan, which itself is obtained through the deacetylation of chitin. Chitin is a natural polysaccharide found in the exoskeletons of crustaceans, insects, and fungi. This compound consists of three glucosamine units linked by β-(1→4) glycosidic bonds. It is known for its biocompatibility, biodegradability, and non-toxicity, making it a valuable compound in various scientific and industrial applications .
Mécanisme D'action
Target of Action
Chitosan Trimer, a derivative of the natural cationic polymer Chitosan, primarily targets bacterial cell membranes . It binds to teichoic acids, a component of the bacterial cell wall, and potentially extracts membrane lipids, predominantly lipoteichoic acid . This interaction is crucial for its antimicrobial activity .
Mode of Action
The interaction of this compound with its targets leads to a sequence of events that ultimately result in bacterial death . It exhibits a dose-dependent growth-inhibitory effect on bacteria . This interaction results in the permeabilization of the bacterial cell membrane to small cellular components, coupled with significant membrane depolarization .
Biochemical Pathways
This compound affects several biochemical pathways. Its interaction with bacterial cells leads to multiple changes in the expression profiles of genes involved in the regulation of stress and autolysis, as well as genes associated with energy metabolism . The pattern of acetylation (PA) of Chitosan polymers influences their bioactivities, as their enzymatic degradation by sequence-dependent chitosan hydrolases present in the target tissues determines the type of oligomeric products and the kinetics of their production and further degradation .
Pharmacokinetics
This compound, being a biocompatible, non-toxic, and biodegradable biopolysaccharide , has unique pharmacokinetic properties. It has a high capacity to release the drug due to its cationic character and primary amino groups . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, leading to bacterial death . The bioactivities of Chitosan polymers are at least in part carried by the Chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, its antimicrobial activity is higher against fungi than bacteria . In the field of agriculture, this compound acts as a biostimulant, increasing nutrient uptake efficacy and boosting plant yield .
Analyse Biochimique
Biochemical Properties
Chitosan Trimer plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The interaction of this compound with these biomolecules is influenced by its degree of polymerisation (DP) and fraction of acetylation (FA) . The pattern of acetylation (PA), i.e., the sequence of acetylated and non-acetylated residues along the linear polymer, is equally important .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with pattern recognition receptors in target cells . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The enzymatic degradation of this compound by sequence-dependent chitosan hydrolases present in the target tissues is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the bioactivities of this compound are carried by the chitosan oligomers produced from them, possibly through their interaction with pattern recognition receptors in target cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathways of this compound involve interactions with enzymes or cofactors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chitosan Trimer can be synthesized through the partial hydrolysis of chitosan using specific enzymes such as chitosanase or through chemical methods involving acid hydrolysis. Enzymatic hydrolysis is preferred due to its specificity and mild reaction conditions. The process involves incubating chitosan with chitosanase at optimal pH and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the following steps:
Extraction of Chitin: Chitin is extracted from crustacean shells through demineralization and deproteinization processes.
Deacetylation: Chitin is deacetylated using alkaline solutions to produce chitosan.
Hydrolysis: Chitosan is hydrolyzed using chitosanase or acid hydrolysis to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Chitosan Trimer undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Sodium borohydride.
Substitution: Quaternary ammonium compounds, acyl chlorides.
Major Products:
Oxidized this compound: Enhanced antimicrobial and antioxidant properties.
Reduced this compound: Modified solubility and reactivity.
Substituted this compound: Improved antimicrobial and biocompatibility properties.
Applications De Recherche Scientifique
Chitosan Trimer has a wide range of applications in various fields:
Chemistry: Used as a chelating agent for metal ions, in catalysis, and as a stabilizer for nanoparticles.
Biology: Employed in tissue engineering, wound healing, and as a carrier for gene delivery.
Medicine: Utilized in drug delivery systems, antimicrobial agents, and as a component in biomedical devices.
Industry: Applied in water treatment, food preservation, and as a biodegradable film in packaging .
Comparaison Avec Des Composés Similaires
Chitosan Oligosaccharides: Similar to Chitosan Trimer but with varying degrees of polymerization.
Chitin Oligosaccharides: Derived from chitin, with different biological activities.
Glucosamine: A monomeric unit of chitosan, used in joint health supplements
Uniqueness of this compound:
Specificity: this compound has a defined degree of polymerization, providing consistent biological activities.
Enhanced Properties: Compared to other oligosaccharides, this compound exhibits superior antimicrobial, antioxidant, and wound healing properties.
Versatility: Its unique structure allows for various chemical modifications, expanding its range of applications.
This compound stands out due to its unique combination of properties and versatility, making it a valuable compound in scientific research and industrial applications.
Propriétés
IUPAC Name |
(3S,5S,6S)-5-amino-6-[(3S,5S,6S)-5-amino-6-[(3S,5S,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H/t4?,5?,6?,7-,8-,9-,10+,11?,12?,13?,14+,15+,16+,17-,18-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVOJWIUUCPOIF-VMCMTGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@@H](O1)O[C@@H]2C(O[C@H]([C@H](C2O)N)O[C@@H]3C(O[C@H]([C@H](C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38Cl3N3O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743982 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117436-78-9 | |
| Record name | 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4)-2-amino-2-deoxy-beta-D-threo-hexopyranose--hydrogen chloride (1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Chitosan Trimer interact with Angiotensin I-Converting Enzyme (ACE) and what are the downstream effects?
A: this compound exhibits significant ACE inhibitory activity. [] While the exact mechanism of interaction at the molecular level is still under investigation, studies suggest that this compound acts as a competitive inhibitor, potentially by binding to the active site of ACE. [] This interaction effectively blocks the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor. [] The resulting decrease in Angiotensin II levels leads to vasodilation and a subsequent reduction in blood pressure. []
- Reference: [] Lee, Y. K., Jeon, Y. J., Kim, S. K., & Kim, J. N. (2003). ACE inhibitory and antihypertensive effect of chitosan oligosaccharides in SHR. Carbohydrate polymers, 50(2), 121-126.
Q2: Can this compound interact with important drug carrier proteins in the blood?
A: Research indicates that this compound exhibits strong binding affinity for Human Serum Albumin (HSA). [] This interaction, driven by hydrogen bonding and hydrophobic interactions, points to HSA's potential role as a carrier for delivering this compound to target tissues within the body. [] Interestingly, studies show insignificant binding between this compound and α-1-glycoprotein (AGP), suggesting a degree of selectivity in its interaction with plasma proteins. []
- Reference: [] Jayakumar, R., Prabaharan, M., Reis, R. L., & Ramakrishna, S. (2011). Differential interactions and structural stability of chitosan oligomers with human serum albumin and α-1-glycoprotein. Journal of Materials Chemistry, 21(19), 6784-6793.
Q3: How is this compound produced using enzymatic methods?
A: this compound can be produced through the enzymatic hydrolysis of chitosan, a natural polysaccharide. This process utilizes chitosanases, enzymes that specifically cleave chitosan chains. Notably, certain Bacillus thuringiensis subspecies produce GH-8 family chitosanases capable of hydrolyzing chitosan into valuable chitosan oligomers, including this compound. [] This enzymatic approach holds promise for the controlled and efficient production of this compound and other chitosan oligomers with defined sizes. []
- Reference: [] Park, J. K., Shimono, K., Ochiai, N., Shibata, N., & Kumar, P. K. (2006). Identification and expression of GH-8 family chitosanases from several Bacillus thuringiensis subspecies. Journal of agricultural and food chemistry, 54(20), 7689-7694.
Q4: What computational methods have been used to study this compound?
A: Quantum ab initio calculations, specifically at the RHF/6-31G(d,p) level of theory, have been employed to investigate the interaction between this compound segments and Ascorbic Acid. [] These calculations provide valuable insights into the geometry of the most stable molecular structures and the characteristics of intermolecular interactions in the gas phase. [] Such computational approaches offer a cost-effective way to simulate and complement experimental studies, especially when experimental techniques are prohibitively expensive. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









